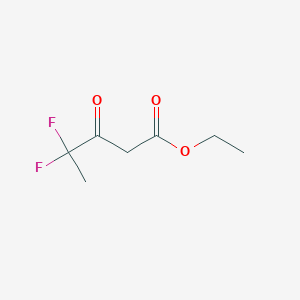

Ethyl 4,4-difluoro-3-oxopentanoate

Description

Contextual Significance of Fluorinated β-Keto Esters in Synthetic Chemistry

Fluorinated β-keto esters are a class of compounds of significant interest in medicinal and pharmaceutical chemistry. mdpi.comnih.govresearchgate.net The inclusion of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This is often due to the high electronegativity of fluorine, which can influence factors like metabolic stability and binding affinity to biological targets. researchgate.netacs.org

These esters are highly versatile synthetic precursors. mdpi.com Their structure, containing both a ketone and an ester functional group, allows for a wide range of chemical transformations. mdpi.comacs.org They are particularly useful in the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical drugs. f2chemicals.com The development of methods for creating fluorinated stereogenic centers on β-keto esters has been an area of active research, highlighting their importance in asymmetric synthesis. mdpi.comnih.gov

Role of Ethyl 4,4-difluoro-3-oxopentanoate as a Key Synthetic Synthon

This compound serves as a key synthon, or synthetic building block, for creating more complex molecules. Its difluoromethyl group makes it a desirable precursor for introducing fluorine into a target molecule, a strategy often employed in drug discovery to enhance a compound's therapeutic properties. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,4-difluoro-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O3/c1-3-12-6(11)4-5(10)7(2,8)9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSWARHQCMVKFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51368-10-6 | |

| Record name | ethyl 4,4-difluoro-3-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 4,4 Difluoro 3 Oxopentanoate and Its Analogues

Ester Condensation Reactions

Ester condensation reactions, particularly the Claisen condensation, are fundamental methods for the formation of β-keto esters. These reactions involve the base-mediated condensation of two ester molecules to form a new carbon-carbon bond.

Claisen Condensation Approaches for β-Keto Ester Formation

The Claisen condensation is a cornerstone in the synthesis of β-keto esters. nih.gov The reaction typically involves the use of a strong base to deprotonate the α-carbon of an ester, forming an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. researchgate.netacs.org The subsequent loss of an alkoxide leaving group yields the β-keto ester. researchgate.netacs.org

A common and effective method for the synthesis of β-keto esters is the use of sodium alkoxides, such as sodium methylate and sodium ethoxide, as the base. In the context of synthesizing fluorinated compounds, a procedure for preparing ethyl 4,4-difluoroacetoacetate involves the reaction of ethyl difluoroacetate (B1230586) with ethyl acetate (B1210297) in the presence of sodium ethoxide. chemicalbook.com This reaction, a crossed Claisen condensation, demonstrates the feasibility of using sodium ethoxide to facilitate the formation of fluorinated β-keto esters. The general principle involves the deprotonation of ethyl acetate by sodium ethoxide to form the nucleophilic enolate, which then attacks the carbonyl of ethyl difluoroacetate.

Similarly, sodium methylate can be employed in these condensations. For instance, the synthesis of 2-fluoro-3-oxopentanoic acid methyl ester utilizes a sodium methoxide (B1231860) solution. sci-hub.st The choice between sodium ethoxide and sodium methylate often depends on the ester group of the reactants to avoid transesterification, although in mixed Claisen condensations, this can sometimes be a competing reaction.

A typical procedure involves adding the difluoroacetyl halide to a mixture of ethyl acetate and the sodium alkoxide at a controlled temperature, followed by a workup to isolate the desired product. chemrxiv.org

Table 1: Reaction Parameters for Claisen Condensation with Sodium Alkoxides

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product | Yield |

| Ethyl difluoroacetate | Ethyl acetate | Sodium ethoxide | Ether | Reflux | Ethyl 4,4-difluoroacetoacetate | 35% |

| Difluoroacetyl fluoride (B91410) | Ethyl acetate | Sodium methoxide | Ethyl acetate | -5 to -10 °C | Ethyl 4,4-difluoroacetoacetate | - |

Data compiled from various synthesis reports.

An alternative to using difluoroacetate esters as the electrophile is the direct reaction with difluoroacyl halides, such as difluoroacetyl fluoride and difluoroacetyl bromide. A patented method describes the synthesis of ethyl 4,4-difluoroacetoacetate by reacting a difluoroacetyl halide directly with ethyl acetate in the presence of an alkaline catalyst like sodium ethoxide or sodium methoxide. chemrxiv.org

This approach offers a direct route to the target β-keto ester. For example, difluoroacetyl bromide can be added to a cooled mixture of sodium ethoxide and ethyl acetate. After the addition is complete, the reaction mixture is warmed and then neutralized to isolate the product. chemrxiv.org Similarly, difluoroacetyl fluoride can be bubbled through a cooled solution of sodium ethoxide in ethyl acetate. chemrxiv.org The yields for these reactions can vary depending on the specific halide and reaction conditions.

Table 2: Synthesis of Ethyl 4,4-difluoroacetoacetate using Difluoroacyl Halides

| Difluoroacyl Halide | Base | Temperature | Yield |

| Difluoroacetyl bromide | Sodium ethoxide | 15-20 °C | 65.4% |

| Difluoroacetyl fluoride | Sodium ethoxide | -5 to -10 °C | 54.2% |

Data from a Chinese patent on the synthesis of ethyl 4,4-difluoroacetoacetate. chemrxiv.org

Catalyst-Mediated Condensations (e.g., Sodium Hydride, Solid Bases)

To improve yields and reaction conditions, alternative catalysts to sodium alkoxides have been explored. Stronger bases like sodium hydride (NaH) can significantly enhance the efficiency of Claisen condensations. A patented process for preparing ethyl 4,4-difluoroacetoacetate reports a yield of 71.2% when using sodium hydride in tetrahydrofuran (B95107) (THF). chemrxiv.org Another source mentions an even higher yield of 86% for the same reaction. chemrxiv.org The use of NaH drives the reaction forward by irreversibly deprotonating the alcohol byproduct.

The use of heterogeneous solid bases as catalysts is a growing area of interest in green chemistry, offering advantages such as easier catalyst recovery and recycling. researchgate.netresearchgate.net While specific examples for the synthesis of Ethyl 4,4-difluoro-3-oxopentanoate are not prevalent, the principles from related reactions like the Claisen-Schmidt condensation are applicable. researchgate.netresearchgate.net In these reactions, solid catalysts like metal oxides, hydrotalcites, and metal-organic frameworks (MOFs) provide basic sites that can facilitate the initial deprotonation of the α-carbon. sci-hub.stresearchgate.netmdpi.com For instance, calcined hydrotalcites have shown high conversion rates in aldol (B89426) condensations. researchgate.net These solid bases could potentially be adapted for the Claisen condensation synthesis of fluorinated β-keto esters, offering a more sustainable synthetic route.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer significant advantages in terms of efficiency and atom economy.

Biginelli Cyclocondensation with Fluorinated β-Keto Esters

The Biginelli reaction is a well-known MCR that typically involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgsigmaaldrich.com These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. illinois.edu

The scope of the Biginelli reaction has been extended to include fluorinated β-keto esters, leading to the synthesis of fluorinated DHPMs. Research has shown that the condensation of fluorinated 3-oxo esters with aldehydes and (thio)urea can proceed diastereoselectively to form 4-fluoroalkyl-4-hydroxy-hexahydropyrimidines, which can then be dehydrated to the corresponding tetrahydropyrimidines. researchgate.net

A particularly relevant study investigated the Biginelli cyclocondensation of a 4,4,4-trifluoro-β-ketoester. chemrxiv.org Mechanistic investigations using benchtop 19F NMR spectroscopy revealed that the reaction preferentially proceeds through an enamine mechanism, where the initial condensation occurs between the thiourea (B124793) and the fluorinated ketoester. chemrxiv.org This is in contrast to the often-proposed imine pathway for non-fluorinated β-ketoesters, where the urea first condenses with the aldehyde. wikipedia.org The inductive effect of the fluorine atoms on the ketoester is believed to activate it, making it a more favorable electrophile for the initial reaction with thiourea. chemrxiv.org This finding is crucial for understanding and optimizing the synthesis of fluorinated DHPMs. The use of catalysts like ytterbium (III) triflate has been shown to be effective in these reactions. chemrxiv.org

Table 3: Components of the Biginelli Reaction

| Component 1 | Component 2 | Component 3 | Product |

| Aldehyde | β-Ketoester | Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-one/thione |

| Aryl Aldehyde | Ethyl 4,4,4-trifluoroacetoacetate | Thiourea | Trifluorinated tetrahydropyrimidinone |

This table illustrates the general components of the Biginelli reaction and a specific example with a fluorinated β-ketoester.

Mechanistic Pathways and Intermediate Characterization

The mechanism of the Biginelli reaction has been the subject of extensive study. One proposed pathway involves an initial aldol condensation between the aldehyde and the β-ketoester, in this case, this compound, to form a carbocation intermediate. This is followed by the nucleophilic addition of urea and subsequent cyclization and dehydration to yield the final dihydropyrimidinone product. wikipedia.org

An alternative mechanism, known as the enamine pathway, suggests that the reaction may proceed through the formation of an enamine intermediate from the β-ketoester and urea. This enamine then reacts with the aldehyde, followed by cyclization and dehydration. The specific pathway can be influenced by the reaction conditions and the nature of the substrates and catalysts used.

Catalytic Systems in Biginelli Reactions

Various catalytic systems have been developed to improve the efficiency and selectivity of the Biginelli reaction. Lewis acids are particularly effective catalysts for this transformation.

Ytterbium(III) Triflate

Ytterbium(III) triflate (Yb(OTf)₃) has emerged as a highly efficient Lewis acid catalyst for a variety of organic transformations, including the Biginelli reaction. researchgate.netthieme-connect.de Its high catalytic activity, stability, and reusability make it an attractive choice for synthetic applications. researchgate.net In the context of the Biginelli reaction, Yb(OTf)₃ can activate the aldehyde component, facilitating the initial carbon-carbon bond-forming step. The use of chiral ytterbium catalysts has also enabled the development of highly enantioselective Biginelli reactions, providing access to chiral dihydropyrimidinones with high optical purity. thieme-connect.de

| Catalyst System | Key Features |

| Yb(OTf)₃ | High catalytic activity, stable, and reusable. researchgate.net |

| Chiral Ytterbium Catalyst | Enables highly enantioselective synthesis of dihydropyrimidinones. thieme-connect.de |

Domino Cyclization Protocols for Annulated Systems

Domino reactions, also known as tandem or cascade reactions, offer a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials. In the context of this compound, domino cyclization protocols can be employed to synthesize annulated (fused-ring) systems. These reactions often proceed through a series of intramolecular transformations, leading to the formation of multiple rings in a single synthetic operation.

Reactions with Activated Methylene (B1212753) Compounds

This compound can react with various activated methylene compounds, such as arylidenemalononitriles, in the presence of a suitable catalyst. These reactions typically proceed via a Michael addition followed by a subsequent cyclization, providing access to a diverse range of heterocyclic compounds.

Organofluorine Building Block Synthesis

The unique properties imparted by fluorine atoms have led to a high demand for fluorinated building blocks in drug discovery and materials science. This compound serves as a key starting material for the synthesis of more complex organofluorine compounds.

Fluoro-Reformatsky Reactions for α,α-Difluoroamino Acid Analogues

The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. beilstein-journals.org A variation of this reaction, the fluoro-Reformatsky reaction, utilizes α-fluoro- or α,α-difluoroesters. When this compound is used as a precursor to a suitable α-halo-α,α-difluoro species, it can participate in Reformatsky-type reactions with imines to generate α,α-difluoro-β-amino acid analogues. chemrxiv.orgrsc.org These compounds are valuable building blocks for the synthesis of fluorinated peptides and other biologically active molecules. chemrxiv.org Recent developments have focused on iridium-catalyzed reductive Reformatsky reactions to synthesize α-difluoroalkylated tertiary amines. nih.gov

| Reaction | Reactants | Product |

| Fluoro-Reformatsky Reaction | α-halo-α,α-difluoro species (from this compound), Imines | α,α-Difluoro-β-amino acid analogues chemrxiv.orgrsc.org |

| Iridium-Catalyzed Reductive Reformatsky | Tertiary lactams/amides, Difluoro-Reformatsky reagents | α-Difluoroalkylated tertiary amines nih.gov |

Michael Addition Approaches

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This compound and its derivatives can act as Michael acceptors, undergoing conjugate addition with various nucleophiles.

Copper-Mediated Michael Additions

Copper-based catalytic systems have proven to be highly effective for promoting Michael addition reactions. nih.govorganic-chemistry.org In the context of this compound derivatives, copper-catalyzed conjugate addition of organometallic reagents or amines can be used to introduce a variety of substituents at the β-position. These reactions often proceed with high efficiency and selectivity, providing a versatile method for the functionalization of this fluorinated building block. nih.govorganic-chemistry.org

Other Key Transformations and Derivatizations

The reactivity of this compound and related structures allows for a range of chemical modifications, leading to diverse and complex molecules.

Nucleophilic Substitution Reactions

The carbon-fluorine bond in some fluorinated compounds can be susceptible to nucleophilic substitution, although this is challenging. More commonly, nucleophilic substitution reactions are employed in the synthesis of precursors to fluorinated compounds. For instance, the synthesis of α-azido ketones can be achieved through nucleophilic substitution of α-halo ketones with an azide (B81097) source. nih.govresearchgate.net These azido (B1232118) derivatives are versatile intermediates for various transformations. nih.govresearchgate.net

Furthermore, the oxazolone (B7731731) enolate, a related structural motif, has been shown to be a competent nucleophile in SNAr-type reactions with perfluoroarenes, leading to the formation of non-natural fluorinated amino acid derivatives. nih.gov This demonstrates the potential for nucleophilic substitution in creating complex fluorinated molecules.

Electrophilic Fluorination of Related Oxazolones

Electrophilic fluorination is a primary method for introducing fluorine atoms into organic molecules. researchgate.net Reagents like Selectfluor® are used to fluorinate various substrates, including isoxazoles and pyrazoles, which can lead to difluorinated products. researchgate.net The mechanism often involves an initial electrophilic attack by the fluorinating agent, followed by subsequent reactions. researchgate.net

In the context of amino acid synthesis, the enolate of an oxazolone can be arylated via methods such as Pd-catalyzed cross-coupling or Ag-mediated arylation. nih.gov While not a direct fluorination of the oxazolone itself, this highlights the reactivity of the oxazolone ring system, which is a key component in the synthesis of certain fluorinated amino acid derivatives. nih.gov The development of stable electrophilic fluorinating agents like N-fluorobenzensulfonimide (NFSI) has significantly advanced the catalytic enantioselective fluorination of β-keto esters, which are structurally related to this compound. mdpi.com

Dehydration of Hydroxy-Pentanoates to Olefinic Products

The synthesis of fluorinated olefins is of significant interest due to their applications in medicinal chemistry and materials science. researchgate.net While direct dehydration of a hydroxy-pentanoate to an olefinic product is a standard transformation, the presence of fluorine atoms can influence the reaction's feasibility and outcome. The synthesis of fluorinated carbon-carbon double bonds has been a subject of considerable research. researchgate.net Various methods have been developed to access these valuable structures, which can act as peptide mimetics. researchgate.net

Reduction of Keto Groups (e.g., Sodium Borohydride)

Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for converting aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comharvard.edu In the case of β-keto esters like this compound, NaBH₄ can selectively reduce the keto group to a hydroxyl group, yielding a hydroxy-ester. harvard.eduresearchgate.net While NaBH₄ typically does not reduce esters under standard conditions, the presence of a neighboring oxo group can facilitate the reduction of the ester as well, leading to diols. masterorganicchemistry.comresearchgate.net The chemoselectivity of the reduction can be influenced by the reaction conditions and the specific substrate. researchgate.netresearchgate.net For instance, the Luche reduction, which employs NaBH₄ in the presence of a cerium salt, can achieve selective 1,2-reduction of α,β-unsaturated ketones. harvard.edu

Table 1: Reduction of Carbonyl Compounds with Sodium Borohydride

| Starting Material | Product | Reagent | Conditions | Reference |

| Aldehyde | Primary Alcohol | NaBH₄ | Methanol (B129727), 0 °C | harvard.edu |

| Ketone | Secondary Alcohol | NaBH₄ | Methanol, 0 °C | harvard.edu |

| α,β-Unsaturated Ketone | Allylic Alcohol | NaBH₄, CeCl₃ | Methanol, 0 °C | harvard.edu |

| β-Keto Ester | β-Hydroxy Ester/Diol | NaBH₄ | Methanol, room temp | researchgate.net |

Transformations of α-Azido Keto Derivatives

α-Azido ketones are highly versatile synthetic intermediates. nih.govrsc.org They can be synthesized from α-halo ketones via nucleophilic substitution with sodium azide. nih.govresearchgate.net These compounds can undergo a variety of transformations, including:

Reduction to form α-amino ketones or β-amino alcohols. nih.gov

Cycloaddition reactions , such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. nih.gov

Aza-Wittig reaction to produce imines, which can then be hydrolyzed to α-diketones. researchgate.net

Base-catalyzed decomposition to form imines through the loss of nitrogen gas. researchgate.net

Condensation reactions with primary amines to yield γ-imino-β-enamino esters. researchgate.net

The reactivity of the α-azido group, combined with the ketone functionality, allows for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. nih.govrsc.org

Table 2: Key Transformations of α-Azido Ketones

| Transformation | Reagents/Conditions | Product Type | Reference |

| Reduction | Various reducing agents | α-Amino ketones, β-Amino alcohols | nih.gov |

| Cycloaddition | Terminal alkynes, Cu(I) catalyst | 1,2,3-Triazoles | nih.gov |

| Aza-Wittig Reaction | Triphenylphosphine | Imines | researchgate.net |

| Base-Catalyzed Decomposition | Base | Imines | researchgate.net |

| Condensation | Primary alkyl amines, TiCl₄ | γ-Imino-β-enamino esters | researchgate.net |

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires careful optimization of reaction conditions and consideration of safety and economic factors.

For the synthesis of β-keto esters, traditional methods like the Claisen condensation often utilize hazardous reagents such as sodium hydride, which generates explosive hydrogen gas, making it undesirable for large-scale production. google.com Alternative, safer processes are therefore sought. One such process involves the reaction of a polyfluorocarboxylic acid anhydride (B1165640) or chloride with a carboxylic acid chloride in the presence of a tertiary amine, followed by quenching with an alcohol. google.com

Key considerations for process optimization and scale-up include:

Reagent Selection: Replacing hazardous reagents with safer alternatives is a primary concern. google.com

Solvent Choice: The use of environmentally benign solvents and minimizing solvent volume are important aspects of green chemistry. nih.gov

Catalyst Efficiency and Recyclability: Employing efficient and recyclable catalysts, such as silica-supported boric acid for trans-esterification, can improve the sustainability and cost-effectiveness of a process. nih.gov

Reaction Time and Temperature: Optimizing these parameters can lead to higher yields, reduced side product formation, and lower energy consumption. pku.edu.cn Microwave irradiation has been shown to significantly reduce reaction times in some cases.

Purification Methods: Developing efficient and scalable purification techniques, such as distillation or crystallization, is crucial for obtaining high-purity products. google.comchemicalbook.com

Process Safety: A thorough understanding of the reaction thermodynamics and potential hazards is essential for safe operation on a large scale. google.com

The development of robust and scalable synthetic routes is critical for making valuable fluorinated compounds like this compound readily available for various applications. researchgate.net

Reaction Condition Tuning (Temperature, Solvents, Reagent Ratios)

The primary route for synthesizing Ethyl 4,4-difluoro-3-oxobutanoate, a key analogue of this compound, involves a base-catalyzed Claisen condensation between Ethyl difluoroacetate and an appropriate ester, such as ethyl acetate. The precise control of reaction conditions is paramount to the success of the synthesis, influencing both the rate of reaction and the formation of byproducts.

Temperature: Temperature control is a critical factor. The initial mixing of the ester with a strong base like sodium ethoxide is often performed at reduced temperatures, ranging from 5°C to 25°C, to manage the exothermic nature of the enolate formation. chemicalbook.com Subsequently, the addition of the second reactant, ethyl difluoroacetate, is also conducted at a controlled low temperature (10°C to 25°C) to prevent side reactions. chemicalbook.com Following the initial addition, the reaction mixture is typically heated to a higher temperature, such as 60-65°C, for several hours to drive the condensation to completion. chemicalbook.com Some procedures detail an initial cooling to as low as -10°C, followed by a gradual warming to 20-25°C or heating up to 50°C. google.com

Solvents: Ethyl acetate often serves a dual role as both a reactant and a solvent in the synthesis of the butanoate analogue. chemicalbook.comgoogle.com This approach simplifies the reaction setup and workup. Post-reaction, other solvents like dichloromethane (B109758) or methyl tertiary butyl ether are employed for extraction of the product from the aqueous layer after acidification. google.com The choice of extraction solvent is crucial for efficiently separating the product while minimizing impurities.

Reagent Ratios: The stoichiometry of the reactants and the base is carefully controlled to maximize yield. In a typical procedure for the butanoate analogue, ethyl acetate is used in excess, acting as the solvent medium. chemicalbook.com Sodium ethoxide is used in slightly more than a stoichiometric equivalent relative to the limiting reagent, ethyl difluoroacetate, to ensure complete enolate formation and drive the reaction forward. chemicalbook.com For instance, a synthesis might use approximately 2.65 moles of ethyl acetate and 1.1 moles of sodium ethoxide for every 1 mole of ethyl difluoroacetate. chemicalbook.com

The table below summarizes various reaction conditions reported for the synthesis of the analogue, Ethyl 4,4-difluoro-3-oxobutanoate.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Base | Sodium Ethoxide chemicalbook.com | Sodium Ethoxide | Sodium Ethylate google.com |

| Solvent | Ethyl Acetate chemicalbook.com | Ethyl Acetate | Ethyl Acetate google.com |

| Initial Temp. | 5°C chemicalbook.com | Not specified | 5 to 10°C google.com |

| Reaction Temp. | 10 to 65°C chemicalbook.com | 60°C | 20 to 25°C google.com |

| Reaction Time | ~4 hours chemicalbook.com | 6 hours | 3 hours google.com |

Strategies for Achieving High Overall Yield and Purity

Workup Procedure: A critical step in the workup process is the neutralization and acidification of the reaction mixture. After the reaction is complete, the mixture containing the sodium salt of the β-keto ester is cooled and then carefully poured into acidified water or treated with an acid like sulfuric or hydrochloric acid to achieve a pH of 2-3. chemicalbook.comgoogle.com This protonates the enolate, allowing the product to be extracted into an organic solvent. The choice of acid and the control of pH are vital to prevent degradation of the product. Following acidification, the aqueous layer is typically extracted multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane to maximize the recovery of the product. google.com The combined organic layers are then washed with brine to remove residual water-soluble impurities, dried over an anhydrous salt like magnesium sulfate (B86663) or molecular sieves, and concentrated under vacuum. google.com

Purification Techniques: The final purity of the product is achieved through distillation or rectification under reduced pressure. google.com This method is effective for separating the relatively volatile product from less volatile impurities and residual solvent. For the synthesis of Ethyl 4,4-difluoro-3-oxobutanoate, this purification strategy has been shown to yield the product as a colorless oil with high purity, achieving yields as high as 95.6%. chemicalbook.com The efficiency of the distillation is dependent on precise control over pressure and temperature to avoid thermal decomposition of the product.

The table below outlines key strategies and reported outcomes for ensuring high yield and purity.

| Strategy | Details | Reported Outcome |

| Acidification | Addition of sulfuric or hydrochloric acid to adjust pH to 2-3. chemicalbook.comgoogle.com | Forms a thick suspension by precipitating salts (e.g., sodium hydrogensulfate), facilitating separation. chemicalbook.com |

| Extraction | Multiple extractions with solvents like ethyl acetate or dichloromethane. google.com | Efficiently recovers the product from the aqueous phase. |

| Washing & Drying | Washing the organic phase with brine and drying over anhydrous salts. | Removes water and water-soluble impurities prior to final purification. |

| Purification | Distillation or rectification under reduced pressure. google.com | Yields of up to 95.6% with high purity for the butanoate analogue. chemicalbook.com |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorinated compounds like ethyl 4,4-difluoro-3-oxopentanoate, a combination of ¹⁹F, ¹H, and ¹³C NMR, along with two-dimensional (2D) techniques, provides a complete picture of the molecular architecture.

¹⁹F NMR for Reaction Monitoring and Mechanistic Insight

The presence of fluorine atoms makes ¹⁹F NMR a particularly powerful technique for studying this compound. With a 100% natural abundance and a wide chemical shift range, the ¹⁹F nucleus offers high sensitivity and resolution, minimizing the likelihood of signal overlap. sigmaaldrich.com This is especially advantageous in reaction monitoring, where the distinct signals of the starting material, intermediates, and products can be tracked in real-time without the need for deuterated solvents. hmdb.ca

In studies of reactions involving similar fluorinated β-keto esters, such as the Biginelli condensation, benchtop ¹⁹F NMR has been effectively used to gain mechanistic insights. hmdb.ca By observing the appearance and disappearance of ¹⁹F signals over time, researchers can identify and quantify reactive intermediates, helping to elucidate the operative reaction pathway. hmdb.ca For instance, the consumption of a fluorinated starting material and the formation of a fluorinated product can be monitored by integrating their respective ¹⁹F NMR signals. hmdb.ca The large chemical shift dispersion in ¹⁹F NMR allows for the clear resolution of different fluorine-containing functional groups, and the analysis is often simplified by first-order coupling. azom.com

Table 1: Representative ¹⁹F NMR Chemical Shift Ranges ucsb.edu

| Type of Compound | Chemical Shift Range (ppm) Relative to neat CFCl₃ |

| -F-C=O | -70 to -20 |

| -CF₃- | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| -ArF- | +80 to +170 |

Note: The chemical shift of the difluoromethyl group in this compound would fall within the characteristic range for -CF₂- groups.

¹H and ¹³C NMR for Structural Elucidation

In the ¹H NMR spectrum, one would expect to see signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the methylene (B1212753) and methyl groups of the pentanoate backbone. The presence of the neighboring difluoromethyl group would likely lead to complex splitting patterns for the adjacent protons due to ¹H-¹⁹F coupling.

The ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The carbon atoms bonded to fluorine would exhibit characteristic splitting patterns (C-F coupling). The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine atoms and the carbonyl groups. docbrown.info For example, in reactions involving ethyl 4,4-difluoroacetoacetate, a closely related compound, ¹H NMR is used to identify characteristic signals of the final products.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) & Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (ethyl) | ~1.3 (t) | ~14 |

| CH₂ (ethyl) | ~4.2 (q) | ~62 |

| CH₂ (backbone) | ~3.5 (t) | ~45 |

| C=O (ester) | - | ~167 |

| C=O (keto) | - | ~195 (t) |

| CF₂ | - | ~115 (t) |

| CH₃ (backbone) | ~1.9 (t) | ~23 (t) |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The multiplicities for the backbone protons and carbons adjacent to the CF₂ group are shown as triplets due to coupling with the two fluorine atoms.

2D NMR Techniques for Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in complex molecules or reaction mixtures, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. epa.govuni.lu

COSY spectra reveal correlations between protons that are coupled to each other, helping to identify adjacent proton groups. youtube.com

HSQC spectra correlate proton signals with the carbon signals of the atoms they are directly attached to, providing direct C-H connectivity information. youtube.comresearchgate.net

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons. youtube.com

In the context of fluorinated compounds, specialized 2D NMR experiments that involve the ¹⁹F nucleus, such as ¹⁹F-¹³C HSQC and HMBC, can be particularly informative for determining C-F connectivities and long-range couplings. researchgate.netnih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for identifying and quantifying it in complex mixtures.

LC-MS and GC-MS for Product Identification and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. nih.govambeed.com

LC-MS is particularly useful for monitoring the progress of reactions in which this compound is a reactant or product. ambeed.com It allows for the separation and identification of components in a reaction mixture, providing information on the formation of the desired product and the presence of any byproducts or unreacted starting materials. epa.gov

GC-MS is well-suited for assessing the purity of volatile compounds like this compound. ijraset.comjmaterenvironsci.com A sample is vaporized and separated on a GC column before being introduced into the mass spectrometer. A pure sample will ideally show a single major peak in the gas chromatogram, and the corresponding mass spectrum can be used to confirm its identity. The technique can be validated for specificity, linearity, accuracy, and precision to ensure reliable purity assessment. ijraset.com

High-Resolution Mass Spectrometry (HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. rsc.org This is a definitive method for confirming the identity of a newly synthesized compound. For this compound (C₇H₁₀F₂O₃), the predicted monoisotopic mass is 180.0598 Da. nih.gov HRESI-MS can measure this mass with high precision, typically to within a few parts per million (ppm), which provides strong evidence for the correct elemental composition and helps to distinguish it from other compounds with the same nominal mass. Predicted mass-to-charge ratios for various adducts of this compound have been calculated, such as [M+H]⁺ at m/z 181.06708 and [M+Na]⁺ at m/z 203.04902. sigmaaldrich.comuni.lu

Table 3: Predicted Mass Spectrometry Data for this compound sigmaaldrich.comuni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 181.06708 |

| [M+Na]⁺ | 203.04902 |

| [M-H]⁻ | 179.05252 |

| [M+NH₄]⁺ | 198.09362 |

| [M+K]⁺ | 219.02296 |

Chromatographic Techniques for Separation and Purity

Chromatography is fundamental to assessing the purity of this compound, separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of pharmaceutical ingredients and intermediates like this compound. semanticscholar.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing moderately polar organic compounds. In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (such as C18-silica) using a polar mobile phase.

The purity of this compound can be determined by monitoring the elution profile with a UV detector, as the β-keto-ester chromophore allows for detection. A single, sharp peak at a characteristic retention time would indicate a high degree of purity, while the presence of other peaks would signify impurities. While specific, detailed HPLC methods for this exact compound are proprietary to manufacturers, a general method can be outlined based on standard practices for similar molecules. ambeed.combldpharm.com

Table 1: Representative HPLC Parameters for Analysis of β-Keto Esters

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm | Standard reversed-phase column for separation of small organic molecules. |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | Eluent system to separate compounds based on polarity. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Detector | UV-Vis at ~254 nm | Detects the analyte as it elutes from the column. |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This advancement leads to significantly higher resolution, improved sensitivity, and much faster analysis times. For the analysis of this compound, a UPLC method would offer a more rapid and efficient assessment of purity compared to traditional HPLC. ambeed.combldpharm.com The increased peak capacity is particularly advantageous for resolving complex mixtures and detecting trace-level impurities that might be missed by HPLC.

This compound is an achiral molecule as it does not possess a stereocenter and therefore does not have enantiomers. Consequently, analysis by chiral HPLC for its own enantiomeric purity is not applicable.

However, this technique is critically important for compounds synthesized using this compound as a precursor. Many pharmaceutical agents are chiral, and often only one enantiomer provides the desired therapeutic effect while the other may be inactive or cause adverse effects. When this building block is used in asymmetric synthesis to create a chiral molecule, chiral HPLC is the definitive method for determining the enantiomeric excess (e.e.) of the final product. The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound provides direct evidence for its key structural features. The spectrum is characterized by strong absorption bands corresponding to the vibrational frequencies of its constituent bonds.

Analysis of the spectrum confirms the presence of the ester and ketone carbonyl groups, which are the most prominent features. The positions of these bands are influenced by the electron-withdrawing fluorine atoms.

Table 2: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Significance |

|---|---|---|

| ~1680 cm⁻¹ | C=O Stretch (Ketone) | Confirms the presence of the ketone functional group. |

| ~1640 cm⁻¹ | C=O Stretch (Ester) | Confirms the presence of the ethyl ester functional group. |

Note: Some sources report a broad peak around 3500 cm⁻¹, which is typically indicative of an O-H stretch. In the context of the pure compound, this could suggest the presence of the enol tautomer or residual water/alcohol from the synthesis.

Single Crystal X-ray Diffraction for Absolute Configuration and Structural Confirmation

Single Crystal X-ray Diffraction is the most definitive analytical method for determining the precise three-dimensional structure of a crystalline compound. This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govresearchgate.net

For this compound, which is a liquid or oil at room temperature, obtaining a single crystal suitable for X-ray diffraction analysis presents a significant challenge. sigmaaldrich.com Crystallization would require specialized techniques, such as in-situ cryo-crystallization. To date, a crystal structure for this compound has not been reported in publicly accessible literature.

If a crystal structure were to be determined, it would provide invaluable confirmation of the molecule's solid-state conformation, including the orientation of the difluoromethyl and ester groups, and would offer insights into intermolecular packing forces. For chiral derivatives synthesized from this compound, single-crystal XRD is the gold standard for assigning the absolute stereochemistry. researchgate.net

Applications and Research Trajectories in Medicinal and Pharmaceutical Chemistry

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Ethyl 4,4-difluoro-3-oxopentanoate serves as a critical starting material or intermediate in the synthesis of various APIs. Its fluorinated nature can enhance the metabolic stability and binding affinity of the final drug molecules.

Research has shown that the related compound, ethyl 4,4-difluoro-3-oxobutanoate, is an intermediate in the synthesis of pharmaceuticals such as potassium channel activators. chemicalbook.com These activators are a class of drugs that modulate the function of potassium channels, which are crucial for regulating cellular membrane potential and are implicated in a variety of physiological processes. The synthesis of these activators often involves the use of fluorinated building blocks to introduce specific properties into the final molecule.

Ethyl 4,4-difluoro-3-oxobutanoate, a structurally similar compound, is utilized in the synthetic pathways leading to β-alanine derived GABA-T (gamma-aminobutyric acid aminotransferase) antagonists. chemicalbook.com GABA-T is an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. Antagonists of this enzyme can increase GABA levels in the brain, a strategy employed in the treatment of certain neurological disorders.

The fluorinated β-keto ester structure of this compound makes it a suitable precursor for the construction of tetrahydropyrimidine (B8763341) scaffolds. These heterocyclic structures are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. The synthesis can involve the reaction of the β-keto ester with appropriate nitrogen-containing reagents to form the pyrimidine (B1678525) ring.

In the synthesis of the widely used cholesterol-lowering drug Atorvastatin, 1,4-diketone intermediates are crucial. nih.gov These intermediates are typically formed through a Stetter reaction. nih.gov While not directly this compound, related diketone structures are central to the Paal-Knorr synthesis of the pyrrole (B145914) core of Atorvastatin. nih.govresearchgate.net This highlights the importance of diketone synthons in the preparation of complex pharmaceutical agents. nih.gov

Fluorine-containing amino acids are of growing importance in drug discovery. researchgate.net Gamma-fluorinated analogues of glutamic acid and glutamine, in particular, have garnered interest for their potential biological activities. researchgate.net The synthesis of racemic 4,4-difluoroglutamic acid derivatives has been investigated through methods like the Michael-type addition reaction of a Ni(II) complex of a dehydroalanine (B155165) Schiff base with ethyl bromodifluoroacetate. researchgate.net Although this specific example uses a different fluorinated starting material, it underscores the general strategy of employing fluorinated building blocks to create novel amino acid analogues. These analogues can act as enzyme inhibitors or serve as synthons for more complex fluorinated pharmaceuticals. researchgate.net

Design and Synthesis of Biologically Active Heterocyclic Compounds

The reactivity of this compound extends to the synthesis of a diverse array of heterocyclic compounds with potential biological activity. The presence of the ketone and ester functionalities allows for cyclization reactions with various dinucleophiles to form rings of different sizes and heteroatom compositions. For instance, its reaction with ammonium (B1175870) acetate (B1210297) in methanol (B129727) can yield derivatives like ethyl 4,4-difluoro-3-amino-2-butenoate, showcasing its utility as a precursor for more complex organic molecules.

Pyranopyrazole Core Synthesis

The synthesis of pyranopyrazoles, a class of fused heterocyclic compounds, often utilizes a one-pot, four-component reaction. orgsyn.org This reaction typically involves the condensation of an aromatic aldehyde, malononitrile, hydrazine (B178648) hydrate, and a β-ketoester. researchgate.netnih.gov While ethyl acetoacetate (B1235776) is a commonly used β-ketoester for this purpose, the structural analogy makes this compound a suitable substrate for generating fluorinated pyranopyrazole derivatives. nih.gov The inclusion of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The general reaction proceeds through a series of condensation and cyclization steps, often facilitated by a catalyst, to yield the final pyranopyrazole core. orgsyn.orgresearchgate.net The use of this compound would introduce a difluoromethyl group into the resulting scaffold, a modification that can significantly influence the pharmacological properties of the molecule.

Thiazole (B1198619) Ring System Development with Pharmacological Interest

Thiazole derivatives are known to possess a wide array of biological activities. organic-chemistry.org A prominent method for their synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. nih.gov this compound can serve as a precursor to the required α-haloketone intermediate. Through standard halogenation techniques at the α-position to the ketone, the compound can be converted into an electrophilic species ready to react with a suitable thioamide. This cyclocondensation reaction would result in the formation of a thiazole ring bearing a difluoroethyl moiety, a novel substitution pattern with potential for unique pharmacological activity. The synthesis of thiazoles can also be achieved through other routes, such as the reaction of substituted acetophenones with thiourea (B124793), highlighting the versatility of synthetic approaches available for this heterocyclic system. nih.gov

Tetrazole Bioisostere Incorporation in Drug Design

In drug design, the tetrazole ring is frequently employed as a bioisostere for the carboxylic acid group, as they share similar pKa values and spatial properties. researchgate.net This substitution can improve metabolic stability and bioavailability. The synthesis of 5-substituted tetrazoles typically proceeds through a [3+2] cycloaddition reaction between a nitrile and an azide (B81097). researchgate.net this compound can be chemically transformed into a nitrile-containing derivative. For instance, the ester group can be converted to an amide, followed by dehydration to yield the nitrile. This intermediate, containing the core difluoroalkyl structure, can then be reacted with an azide source, such as sodium azide, often with a catalyst, to construct the tetrazole ring. This strategy allows for the incorporation of a tetrazole moiety while retaining the key fluorinated side chain, potentially leading to new drug candidates with improved pharmacokinetic profiles.

γ-Lactam Annulated Oxazacycles for Drug Discovery

The synthesis of γ-lactam annulated oxazacycles, such as tetrahydropyrrolo[2,1-b] researchgate.netoxazolones, represents a complex synthetic challenge. Research has shown that these bicyclic systems can be prepared through multicomponent reactions. One such approach involves the reaction of polyfluoroalkyl-3-oxo esters with amino alcohols and methyl ketones. In these reactions, the amino alcohol can act as a dinucleophile, reacting with the ketoester to form a γ-lactam fused with an oxazole (B20620) or oxazine (B8389632) ring. Specifically, the cyclization of ketoesters with amino alcohols like phenylalaninol has been used to prepare fluorine-containing tetrahydropyrrolo[2,1-b]oxazol-5-ones. Given that this compound is a fluorinated β-keto ester, it is a plausible substrate for a similar reaction pathway. A proposed reaction would involve its condensation with an appropriate amino alcohol, leading to the formation of an imine/enamine intermediate, followed by intramolecular cyclization to yield the desired γ-lactam annulated oxazacycle.

Evaluation of Biological and Pharmacological Activities of Derivatives

The heterocyclic scaffolds synthesized from this compound are associated with a range of promising biological activities.

Antimicrobial and Antifungal Efficacy

Derivatives of the heterocyclic systems accessible from this compound have demonstrated significant antimicrobial and antifungal properties.

Pyranopyrazole Derivatives: Pyrazole-containing compounds are known to target various metabolic pathways in both Gram-positive and Gram-negative bacteria. Some pyrazoline derivatives have shown moderate activity against bacteria like S. aureus and P. aeruginosa and the fungus C. albicans.

Thiazole Derivatives: Thiazole-based compounds have a long history in antimicrobial research, with some derivatives exhibiting high activity that can exceed standard antibiotics against various bacteria and fungi. organic-chemistry.org

Tetrazole Derivatives: Tetrazole hybrids have been synthesized and evaluated for their antifungal activity against strains like Candida albicans, Candida krusei, and Candida parapsilosis, with many showing efficacy. researchgate.net They have also been tested against bacteria such as Escherichia coli and Staphylococcus aureus.

The introduction of fluorine atoms, as would be the case for derivatives of this compound, is often associated with enhanced biological activity.

Table 1: Antimicrobial and Antifungal Activity of Heterocyclic Classes

| Heterocyclic Class | Reported Activity | Target Organisms (Examples) | Reference |

|---|---|---|---|

| Pyrazoles/Pyrazolines | Moderate antibacterial and antifungal activity. | S. aureus, P. aeruginosa, C. albicans | |

| Thiazoles | Potent antibacterial and antifungal activity, sometimes exceeding standards. | Various bacteria and fungi | organic-chemistry.org |

| Tetrazoles | Significant antifungal and antibacterial activities. | C. albicans, C. krusei, E. coli, S. aureus | researchgate.net |

Anti-inflammatory Potential

Many of the heterocyclic systems derived from this compound are also being investigated for their potential to treat inflammation.

Pyranopyrazole Derivatives: Fused pyranopyrazole systems are recognized for their potential anti-inflammatory properties among other bioactivities. orgsyn.org

Thiazole Derivatives: Numerous studies have focused on thiazole derivatives as potent anti-inflammatory agents. They are thought to act by blocking enzymes like LOX and COX that are involved in the inflammatory cascade. Certain synthetic thiazoles have demonstrated significant reductions in paw edema in animal models. nih.gov

Oxazolo-triazoles: In a study of oxazolo-based triazoles, several compounds showed pronounced in vivo anti-inflammatory activity and were found to inhibit pro-inflammatory mediators like NO, TNF-α, and IL-6. nih.gov

Table 2: Anti-inflammatory Activity of Heterocyclic Classes

| Heterocyclic Class | Mechanism/Model of Action | Key Findings | Reference |

|---|---|---|---|

| Pyranopyrazoles | General anti-inflammatory activity reported as part of broad biological screening. | Recognized as a privileged scaffold with anti-inflammatory potential. | orgsyn.org |

| Thiazoles | Inhibition of LOX and COX enzymes; reduction of edema in animal models. | Significant inhibition of paw edema (up to 44%); blocking of inflammatory pathways. | nih.gov |

| Oxazolo-triazoles | Inhibition of pro-inflammatory mediators (NO, TNF-α, IL-6). | Pronounced in vivo activity in rat paw edema models. | nih.gov |

Antiviral Properties (e.g., Anti-HIV-1/2)

The incorporation of fluorine into organic molecules is a recognized strategy for enhancing antiviral activity. While direct studies on this compound's antiviral profile are emerging, research on structurally similar difluorinated compounds provides significant insights. These compounds have demonstrated notable antiviral properties against a range of viruses. The proposed mechanism often involves the inhibition of critical viral enzymes necessary for replication. The presence of the difluoromethyl group is key to this inhibitory capacity.

A prominent example of fluorine's role in anti-HIV agents is seen in 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA). EFdA is a nucleoside analog that exhibits powerful potency against both wild-type and drug-resistant HIV. nih.gov Unlike many other nucleoside reverse transcriptase inhibitors (NRTIs), EFdA has a 3′-OH group, which enhances its phosphorylation by cellular kinases, boosting its antiviral efficacy. nih.gov Its triphosphate form, EFdA-TP, inhibits the HIV-1 reverse transcriptase (RT) enzyme through multiple mechanisms, acting as a "translocation-defective" inhibitor that effectively terminates DNA chain synthesis. nih.gov This case highlights the potential of fluorinated scaffolds in designing highly effective antiviral therapeutics.

Furthermore, studies on other fluorinated compounds, such as ethyl gallate, have shown protective effects against the cell-damaging (cytopathic) effects induced by HIV-1. nih.gov This suggests that fluorinated molecules can offer dual benefits: direct antiviral action and protection of host cells from virus-induced damage. nih.gov

Cytotoxicity and Anticancer Activity Screening

This compound has been identified as a compound with potential in anticancer research. Studies indicate that it can trigger apoptosis, or programmed cell death, in various cancer cell lines. The mechanism is believed to involve the modulation of key apoptotic pathways, where the fluorine atoms enhance the molecule's interaction with proteins that regulate cell death signaling.

Research into related fluorinated structures, such as 3-fluoro and 3,3-difluoro substituted β-lactams, further supports the anticancer potential of this chemical class. These compounds were designed as analogs of Combretastatin A-4 (CA-4), a potent agent that disrupts microtubules, a critical component of the cellular skeleton. A series of these β-lactams demonstrated antiproliferative activity against breast cancer (MCF-7) cells. mdpi.com Interestingly, the degree of fluorination influenced the cytotoxic effect. For instance, in one series of compounds, the 3,3-difluoro derivatives generally showed lower antiproliferative activity compared to their 3-fluoro counterparts, with some exceptions. mdpi.com

Table 1: Antiproliferative Activity of 3-Fluoro and 3,3-Difluoro β-Lactams in MCF-7 Cells

| Compound Type | Substitution Pattern | Cell Viability at 10 µM | Cell Viability at 1 µM |

|---|---|---|---|

| 3-Fluoro β-Lactams | Various substituents on ring B | Generally lower viability | Generally lower viability |

| 3,3-Difluoro β-Lactams | Various substituents on ring B | >60% | >80% |

| 3,3-Difluoro β-Lactam | meta-hydroxy substituent | 17% | 37% |

Data sourced from studies on β-lactam analogues of CA-4. mdpi.com

Cardioprotective Effects

Currently, specific research detailing the cardioprotective effects of this compound is limited in publicly available scientific literature. This area represents a potential trajectory for future investigation, given the broad biological activities often associated with fluorinated compounds.

Development of Enzyme Inhibitors (e.g., Ketohexokinase Inhibitors)

The structural features of this compound, particularly the electron-withdrawing difluoromethyl group, make it and its derivatives potent enzyme inhibitors. This property is crucial for developing drugs that target metabolic diseases.

A significant application in this area is the development of ketohexokinase (KHK) inhibitors. KHK is the primary enzyme that metabolizes fructose, and its overactivity has been linked to metabolic disorders like nonalcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance. nih.gov Researchers have successfully developed potent KHK inhibitors for clinical trials. For example, the discovery of PF-06835919, a first-in-class KHK inhibitor currently in Phase 2 trials, showcases the power of structure-based drug design using fluorinated scaffolds. nih.gov The development process involved modifying a fragment-derived lead compound, where the strategic placement of functional groups led to highly potent inhibitors. nih.gov Although not directly this compound, this research exemplifies how fluorinated building blocks are instrumental in creating specific and effective enzyme inhibitors for treating metabolic diseases. nih.gov

Structure-Activity Relationship (SAR) Studies of Fluorinated Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, and the introduction of fluorine is a key strategy in these analyses. The "fluorine scan," where fluorine atoms are systematically introduced into a lead molecule, is a routine approach in drug development to probe and enhance biological activity. acs.org The unique properties of fluorine allow it to modulate acidity, basicity, lipophilicity, and molecular conformation, which can profoundly influence a drug's binding affinity and pharmacokinetic profile. acs.org

In the case of the 3-fluoro and 3,3-difluoro β-lactams studied for anticancer activity, SAR analysis revealed that the position and number of fluorine atoms dramatically impacted their effectiveness. mdpi.com The superior activity of certain monofluorinated compounds over their difluorinated counterparts highlights the subtle stereoelectronic effects that govern the interaction between the drug and its biological target, in this case, tubulin. mdpi.com

Impact of Fluorine Incorporation on Bioactivity and Pharmacological Profile

The incorporation of fluorine into a potential drug molecule can dramatically alter its biological and pharmacological profile for several key reasons. chimia.ch

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. chimia.ch Replacing a hydrogen atom with fluorine at a site prone to metabolic attack by enzymes like Cytochrome P450 can block this process, thereby increasing the drug's half-life and stability in the body. acs.orgwikipedia.org

Lipophilicity and Bioavailability: Fluorine is highly lipophilic (fat-soluble). wikipedia.org Increasing a molecule's lipophilicity can enhance its ability to cross cell membranes, leading to improved absorption and bioavailability. wikipedia.orgmdpi.com Groups like trifluoromethyl (-CF3) are particularly effective at increasing lipophilicity. mdpi.com

Binding Affinity: The high electronegativity of fluorine alters the electronic distribution of a molecule. chimia.ch This can change the acidity or basicity of nearby functional groups, leading to stronger interactions (e.g., hydrogen bonds or electrostatic interactions) with the target receptor or enzyme, thus enhancing the drug's potency. acs.orgchimia.ch

Conformational Control: Electrostatic interactions between fluorine and other parts of a molecule can influence its preferred three-dimensional shape (conformation). acs.org This can lock the molecule into a more active conformation for binding to its target.

Table 2: Effects of Fluorine Incorporation in Drug Design

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | Strong C-F bond resists enzymatic cleavage. acs.orgchimia.ch |

| Lipophilicity | Increased | C-F bond is more hydrophobic than C-H bond. wikipedia.org |

| Bioavailability | Often Increased | Enhanced membrane penetration due to higher lipophilicity. chimia.chwikipedia.org |

| Binding Affinity | Modulated/Enhanced | Alters electronic properties and pKa, improving target interaction. acs.orgchimia.ch |

| Conformation | Influenced | Can induce a more biologically active conformation. acs.org |

Asymmetric Synthesis and Chiral Pool Applications

The synthesis of chiral molecules is critical in pharmaceutical development, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities. This compound serves as a valuable precursor in synthetic organic chemistry for creating more complex molecules.

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. Methods like the microwave-assisted Reformatsky reaction have been successfully used to prepare chiral 3-fluoro and 3,3-difluoro substituted β-lactams. mdpi.com This reaction involves condensing an imine with an α-halo ester (like ethyl bromofluoroacetate) in the presence of zinc. mdpi.com By using chiral auxiliaries or catalysts, such reactions can be guided to produce a specific enantiomer, which is essential for developing drugs with optimal efficacy and minimal side effects.

While direct "chiral pool" applications starting from a chiral version of this compound are not extensively documented, its role as a versatile achiral building block for constructing chiral molecules is clear. Its functional groups (ester, ketone) provide multiple reaction sites for elaboration into complex, stereodefined pharmaceutical intermediates.

Enantioselective Approaches to Optically Pure Fluorinated Compounds

The synthesis of enantiomerically pure fluorinated compounds is of paramount importance in drug discovery, as the stereochemistry of a molecule can profoundly influence its pharmacological activity and metabolic profile. This compound is a key precursor for generating chiral molecules containing a difluoromethyl group, a moiety known to enhance metabolic stability and binding affinity. The primary strategies for achieving enantioselectivity with this substrate revolve around the asymmetric reduction of its ketone group to produce chiral β-hydroxy esters.

One of the most promising methods for the enantioselective reduction of β-keto esters is biocatalysis, which utilizes whole-cell systems or isolated enzymes like ketoreductases (KREDs). mdpi.com These biocatalysts can operate under mild conditions and often exhibit exceptional levels of enantioselectivity. mdpi.com While specific studies on the bioreduction of this compound are emerging, extensive research on analogous substrates, such as ethyl 4-chloroacetoacetate, provides a strong precedent for its potential. nih.gov For instance, various plant tissues and their isolated enzymes have demonstrated the ability to reduce β-keto esters to their corresponding (R)- or (S)-alcohols with high enantiomeric excess (e.e.). nih.gov

Another well-established approach is asymmetric transfer hydrogenation, which employs chiral transition metal complexes, often with ruthenium or rhodium, to deliver hydrogen from a source like isopropanol (B130326) or formic acid in an enantioselective manner. Chiral ligands, such as those derived from amino alcohols, are crucial for inducing stereoselectivity. rsc.org The application of chirally modified borohydrides also presents a viable route, where the borane (B79455) reagent is complexed with a chiral auxiliary to control the facial selectivity of the ketone reduction. rsc.org

The following table illustrates potential outcomes for the enantioselective reduction of this compound based on established methods for similar β-keto esters.

Table 1: Potential Enantioselective Reduction Methods for this compound

| Method | Catalyst/Reagent | Chiral Ligand/Auxiliary | Potential Product Configuration | Expected Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Biocatalysis | Ketoreductase (KRED) | (S)-selective enzyme | (S)-ethyl 4,4-difluoro-3-hydroxy-pentanoate | >99% |

| Biocatalysis | Plant tissue (e.g., Daucus carota) | Endogenous enzymes | (R)- or (S)- depending on species | High (e.g., >90%) |

| Asymmetric Transfer Hydrogenation | RuCl₂(PPh₃)₃ | Chiral amino alcohol | (R)- or (S)- depending on ligand | High (e.g., >95%) |

| Chiral Borohydride (B1222165) Reduction | Borane (BH₃) | (2S,3R)-(-)-2-amino-3-methyl-1,1-diphenylpentanol | (S)-ethyl 4,4-difluoro-3-hydroxy-pentanoate | ~90% |

Control of Diastereoselectivity in Multi-Chiral Center Systems

Beyond the creation of a single stereocenter, this compound is a valuable starting material for the synthesis of molecules with multiple chiral centers. In such cases, controlling the relative stereochemistry (diastereoselectivity) is a critical challenge. The reactivity of the methylene (B1212753) group adjacent to the carbonyl and ester functions allows for various carbon-carbon bond-forming reactions, which can be rendered diastereoselective.

A significant application in this area is the synthesis of fluorinated heterocyclic compounds, such as pyrazolines and pyrazoles, which are prevalent scaffolds in medicinal chemistry. researchgate.net The condensation of this compound with hydrazine derivatives can lead to the formation of pyrazolines with two new stereocenters. The diastereomeric ratio (dr) of the product is influenced by the reaction conditions and the nature of the substituents on the hydrazine. Subsequent oxidation or tautomerization can yield the corresponding aromatic pyrazole. While the initial cyclization may produce a mixture of diastereomers, subsequent steps or purification can often isolate a single isomer.

Furthermore, the enolate of this compound can participate in diastereoselective aldol (B89426) reactions. By employing chiral auxiliaries or metal enolates with specific geometries (E/Z), it is possible to control the formation of syn- or anti-aldol adducts. These adducts, which contain two contiguous stereocenters, are versatile intermediates for the synthesis of complex fluorinated natural products and their analogues.

The table below outlines a representative diastereoselective reaction using this compound for the synthesis of a substituted pyrazoline.

Table 2: Representative Diastereoselective Pyrazoline Synthesis

| Reactant 2 | Reaction Conditions | Product | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Phenylhydrazine | Ethanol, reflux | 5-(difluoromethyl)-5-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-ol | Diastereomeric mixture |

| 4-Nitrophenylhydrazine | Acetic acid, 80 °C | 5-(difluoromethyl)-5-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-ol | Potentially improved dr |

| Hydrazine hydrate | Methanol, room temp | 5-(difluoromethyl)-5-methyl-4,5-dihydro-1H-pyrazol-3-ol | Diastereomeric mixture |

Theoretical and Computational Chemistry Studies

Reaction Mechanism Elucidation through Computational Modeling

While specific computational studies on the reaction mechanisms of Ethyl 4,4-difluoro-3-oxopentanoate are not extensively documented in publicly available literature, the general principles of reactivity for β-keto esters and the influence of α-fluorination are well-established through computational modeling of analogous systems. Density Functional Theory (DFT) calculations are a common tool to explore the potential energy surfaces of reactions involving such compounds.

For instance, the reaction of this compound with nucleophiles can be computationally modeled to understand the transition states and intermediates. One such reaction is the synthesis of derivatives like ethyl 4,4-difluoro-3-amino-2-butenoate through reaction with ammonium (B1175870) acetate (B1210297). Computational modeling of this type of condensation reaction would likely reveal the crucial role of the difluoromethyl group in modulating the electrophilicity of the carbonyl carbons. The electron-withdrawing nature of the fluorine atoms is expected to lower the activation energy for nucleophilic attack at the C3-carbonyl group.

Furthermore, computational studies on similar fluorinated carbonyl compounds have shed light on reaction pathways. For example, DFT calculations on the Pauson-Khand reaction of fluorinated enynes have been used to understand the reaction mechanism and stereoselectivity. nih.gov Such studies provide a framework for predicting the reactivity of this compound in various synthetic transformations.

Table 1: Representative Computationally Studied Reaction Parameters for Analogous Fluorinated Carbonyl Compounds

| Reaction Type | Computational Method | Key Finding | Reference |

| Pauson-Khand Reaction of Fluorinated N-tethered 1,7-enynes | DFT (M11 functional) | The reaction proceeds smoothly with a determined exergonic overall Gibbs energy of the reaction pathway. | nih.gov |

| C-F Bond Activation with Mg-Mg Bonds | DFT (ωB97X functional) | The reaction mechanism is a concerted SNAr-like pathway. | nih.gov |

| Fluorinative C-C Bond Cleavage of Activated Ketones | DFT (B3LYP/6-31G(d) and M06-2X/6-31G(d)) | Provided insights into the reactivity and stereoselectivity of the key dimerization step. | acs.org |

This table presents data from analogous systems to infer potential findings for this compound due to the absence of direct computational studies.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure and conformational preferences of this compound are critical to its reactivity and interactions with other molecules. Conformational analysis of this molecule can be performed using computational methods such as ab initio and DFT calculations.

Furthermore, the stereoelectronic effects of the fluorine atoms play a significant role. The gauche effect, which describes the tendency of electronegative substituents to adopt a gauche arrangement, could influence the preferred conformation around the C-C backbone. acs.org Theoretical studies on fluorinated peptidic compounds have demonstrated that the strategic placement of fluorine can control the conformation of β-peptide bonds, with fluorine beta to a nitrogen adopting a gauche conformation. monash.edu

Table 2: Predicted Stable Conformers and Dihedral Angles for this compound based on Analogous Systems

| Dihedral Angle | Predicted Stable Conformation(s) | Basis of Prediction | Reference |

| F-C4-C3=O | Likely anti-periplanar or syn-periplanar | Steric and electronic effects of the difluoro group | rsc.org |

| C2-C3-C4-C5 | Staggered conformations (gauche and anti) | General principles of alkane conformational analysis | acs.org |

| O=C3-C2-C(O)=O | Planar or near-planar enol form | Keto-enol tautomerism in β-dicarbonyls | General Chemistry Principles |

This table is a prediction based on the analysis of analogous compounds due to the lack of specific conformational analysis data for this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly DFT, are invaluable for understanding the electronic structure of this compound and how it governs the molecule's reactivity. These calculations can provide insights into the distribution of electron density, molecular orbital energies, and various reactivity descriptors.

The introduction of two fluorine atoms at the C4 position has a profound impact on the electronic properties of the molecule. The high electronegativity of fluorine leads to a significant polarization of the C-F bonds, creating a partial positive charge on the C4 atom and partial negative charges on the fluorine atoms. This inductive effect propagates through the carbon chain, influencing the reactivity of the entire molecule.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly informative. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. emerginginvestigators.org For this compound, the LUMO is expected to be localized around the carbonyl groups, making them susceptible to nucleophilic attack. The energy of the LUMO would be lowered by the electron-withdrawing difluoromethyl group, enhancing the electrophilicity of the molecule.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the bonding in terms of localized orbitals and the interactions between them. This analysis can quantify the hyperconjugative interactions that contribute to the stability of certain conformations.

Table 3: Predicted Electronic Properties of this compound from Analogous Quantum Chemical Studies

| Property | Predicted Value/Trend | Rationale based on Analogous Systems | Reference |

| HOMO-LUMO Gap | Smaller compared to non-fluorinated analog | Fluorination generally lowers the LUMO energy, decreasing the gap and increasing reactivity. | emerginginvestigators.org |

| Mulliken Atomic Charges | Significant positive charge on C3 and C4; negative charge on O and F atoms | Inductive effect of electronegative fluorine and oxygen atoms. | emerginginvestigators.org |

| Molecular Electrostatic Potential (MEP) | Negative potential around carbonyl oxygens and fluorine atoms; positive potential around hydrogens | Distribution of electron density due to electronegativity differences. | mdpi.com |

This table presents predicted properties based on established principles and studies on similar fluorinated compounds.

Molecular Docking and Drug-Target Interaction Prediction

While this compound is primarily a synthetic intermediate, its structural motifs are found in biologically active molecules. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net Although no specific molecular docking studies featuring this compound have been reported, its potential interactions with biological targets can be inferred from studies on similar fluorinated compounds.

The presence of fluorine atoms can significantly enhance binding affinity to proteins through various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions. nih.gov The difluoromethyl group in this compound can act as a hydrogen bond acceptor and also participate in favorable interactions with aromatic residues in a protein's active site.

Molecular docking studies on other fluorinated ligands have demonstrated their potential as inhibitors of various enzymes. researchgate.net For example, if this compound were to be evaluated as a potential enzyme inhibitor, molecular docking could be used to generate plausible binding poses and estimate the binding free energy. This information would be invaluable for guiding the design of more potent and selective inhibitors.

Table 4: Potential Protein Targets and Interaction Types for this compound based on Molecular Docking of Similar Ligands

| Potential Protein Target Class | Key Interacting Residues (Hypothetical) | Predicted Interaction Type(s) | Reference for Analogy |

| Proteases | Ser, His, Asp | Hydrogen bonding with carbonyl groups; Halogen bonding with fluorine | researchgate.net |